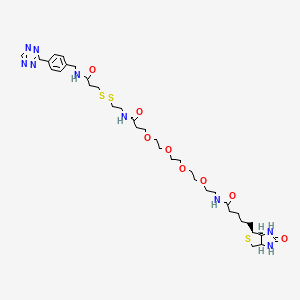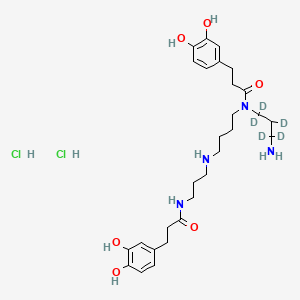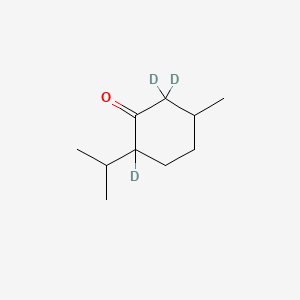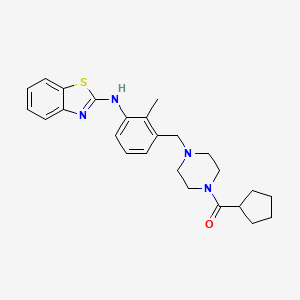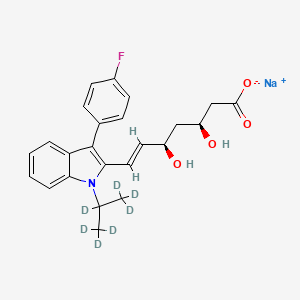
(3S,5R)-Fluvastatin-d7 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-Fluvastatin-d7 (sodium) is a deuterium-labeled version of fluvastatin, a synthetic drug from the class of statins. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. The deuterium labeling in (3S,5R)-Fluvastatin-d7 (sodium) is used to study the metabolism and pharmacokinetics of fluvastatin in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Fluvastatin-d7 (sodium) involves a seven-step procedure starting from aniline and [2H6] 2-bromopropane . The key steps include:
Formation of the indole ring: Aniline reacts with [2H6] 2-bromopropane to form the indole ring structure.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction.
Formation of the heptanoic acid chain: The heptanoic acid chain is formed through a series of reactions involving oxidation and reduction steps.
Deuterium labeling: Deuterium atoms are introduced at specific positions to achieve over 98% deuterium enrichment.
Industrial Production Methods
Industrial production of (3S,5R)-Fluvastatin-d7 (sodium) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of deuterium-labeled reagents and catalysts is crucial for achieving the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-Fluvastatin-d7 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly used.
Major Products
The major products formed from these reactions include various derivatives of fluvastatin with modified functional groups, which can be used for further pharmacological studies.
Applications De Recherche Scientifique
(3S,5R)-Fluvastatin-d7 (sodium) has several scientific research applications:
Biology: Helps in understanding the biological pathways and interactions of fluvastatin in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of fluvastatin.
Industry: Employed in the development of new statin drugs and formulations.
Mécanisme D'action
(3S,5R)-Fluvastatin-d7 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The deuterium labeling does not alter the mechanism of action but allows for detailed study of the drug’s metabolism and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-Fluvastatin: The enantiomer of (3S,5R)-Fluvastatin, which has a higher therapeutic activity.
Lovastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to fluvastatin but with different pharmacokinetic properties.
Uniqueness
(3S,5R)-Fluvastatin-d7 (sodium) is unique due to its deuterium labeling, which provides a valuable tool for studying the drug’s metabolism and pharmacokinetics in detail. This isotopic labeling allows researchers to track the drug’s behavior in biological systems more accurately compared to non-labeled versions.
Propriétés
Formule moléculaire |
C24H25FNNaO4 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m0./s1/i1D3,2D3,15D; |
Clé InChI |
ZGGHKIMDNBDHJB-FXRWVFJKSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
SMILES canonique |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


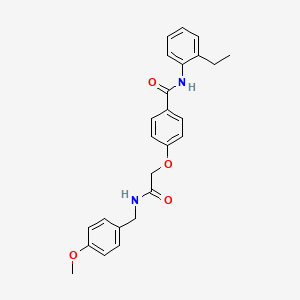
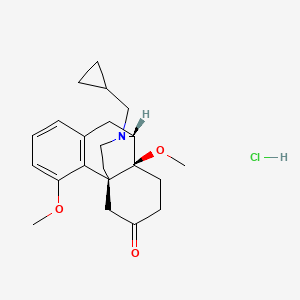
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
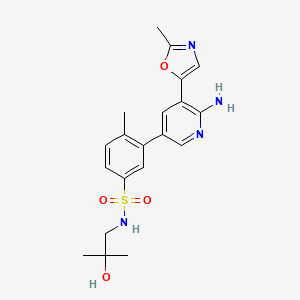
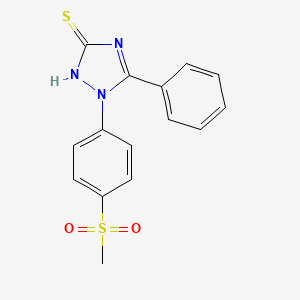
![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

